Acetyl-binankadsurin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYZXAHRGGELT-MZNUGIIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331992 | |
| Record name | Kadsurin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99340-07-5 | |
| Record name | (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99340-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kadsurin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Isolation and Purification Methodologies for Kadsurin a
Optimized Extraction Techniques from Plant Biomass
Extracting Kadsurin A from plant material is the initial critical step, with the choice of technique significantly impacting yield and purity. Plant biomass, such as stems, leaves, or berries, contains a diverse array of compounds, including cellulose, hemicellulose, lignin, and various secondary metabolites, necessitating efficient extraction to isolate the target lignan (B3055560). frontiersin.orgmdpi.com
Solvent-Based Extraction Approaches
Traditional solvent-based extraction methods are widely employed for natural products like Kadsurin A, leveraging the compound's solubility in various organic solvents. jsscacs.edu.in Ethanol and methanol (B129727) are common choices due to their effectiveness in extracting a broad range of bioactive compounds, including polyphenols and lignans (B1203133). mdpi.comrug.nlunimib.itnih.gov The process typically involves grinding dried plant material and extracting it with a suitable solvent, often with the aid of sonication or reflux. rug.nl For instance, stems of Kadsura interior have been extracted with 90% ethanol, followed by concentration and partitioning between ethyl acetate (B1210297) and water to enrich the target compounds. mdpi.com
Table 1: Common Solvents and Their Properties for Kadsurin A Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Key Advantages |
| Methanol | 5.1 | 64.7 | Good for polar and semi-polar compounds, widely used |
| Ethanol | 4.3 | 78.3 | Less toxic than methanol, good for a broad range |
| Ethyl Acetate | 4.4 | 77.1 | Effective for moderately polar compounds |
| Petroleum Ether | 0.0 | 30-60 | Used for non-polar impurities, often in partitioning |
Note: This table provides general solvent properties relevant to natural product extraction. Specific applications for Kadsurin A may vary.
Emerging Green Extraction Technologies
In response to environmental and safety concerns associated with conventional methods, green extraction technologies are gaining prominence. mdpi.commdpi.comresearchgate.net These techniques aim to reduce solvent consumption, energy usage, and waste generation while maintaining or enhancing extraction efficiency. mdpi.comresearchgate.net
Supercritical Fluid Extraction (SFE): SFE utilizes supercritical fluids, most commonly carbon dioxide, as the extracting solvent. unimib.it In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and selective extraction of compounds. unimib.it SFE offers advantages such as tunable selectivity by adjusting pressure and temperature, and the ability to easily separate the solvent from the extract by depressurization, leaving no solvent residues. unimib.it
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to enhance the extraction process. mdpi.commdpi.com The cavitation bubbles generated by ultrasound create localized high pressures and temperatures, disrupting plant cell walls and facilitating the release of intracellular compounds into the solvent. mdpi.com UAE can significantly reduce extraction time and solvent volume compared to traditional methods. unimib.itmdpi.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant matrix, increasing the solubility and diffusion rate of analytes. unimib.itmdpi.com The selective heating of water within plant cells can lead to cell disruption and improved extraction efficiency. unimib.it
High-Resolution Chromatographic Separation Protocols
Following extraction, complex mixtures containing Kadsurin A require high-resolution separation to achieve the desired purity. Chromatography is the cornerstone of this process, with various techniques employed based on the properties of Kadsurin A and co-existing compounds.
Preparative and Analytical Liquid Chromatography Applications
Liquid chromatography (LC) is indispensable for both analytical quantification and preparative isolation of Kadsurin A. wikipedia.org
Column Chromatography (CC): This is often the first chromatographic step after initial extraction and partitioning. Silica gel column chromatography, with gradient elution using solvent systems like petroleum ether/acetone, is commonly used to separate crude extracts into fractions. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in complex mixtures due to its high resolution, accuracy, and efficiency. wikipedia.orgopenaccessjournals.com Both analytical HPLC (for purity assessment and quantification) and preparative HPLC (for isolating larger quantities) are applied. google.comnih.gov Reversed-phase HPLC (RP-HPLC) with C18 columns and mobile phases like methanol-water mixtures are frequently used for lignan separation. nih.govnih.gov
Supercritical Fluid Chromatography (SFC): Preparative SFC has emerged as a complementary technique, particularly valuable for separating structural analogues and complex natural product mixtures. nih.govresearchgate.net It offers good orthogonality with reversed-phase liquid chromatography (RPLC), making it effective for multi-dimensional separation strategies. researchgate.net
Table 2: Chromatographic Techniques for Kadsurin A Separation
| Technique | Purpose | Stationary Phase (Typical) | Mobile Phase (Typical) | Advantages |
| Column Chromatography (CC) | Initial separation | Silica gel | Petroleum ether/Acetone | Cost-effective, large scale, initial fractionation |
| High-Performance Liquid Chromatography (HPLC) | Analytical & Preparative | C18 (RP-HPLC) | Methanol/Water | High resolution, quantification, preparative isolation, versatility |
| Supercritical Fluid Chromatography (SFC) | Preparative | Chiral, Diol, 1-AA, DEA | CO2 with modifiers (e.g., methanol, ethanol/n-hexane) | High speed, orthogonal to RPLC, good for structural analogues, green potential |
Note: Specific column and mobile phase parameters would be optimized for Kadsurin A based on its chemical properties.
Integration with Mass Spectrometry for Fractionation
The hyphenation of chromatographic techniques with mass spectrometry (MS) is crucial for effective fractionation and identification of compounds within complex mixtures. preomics.comspectroscopyonline.com LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. preomics.comdntb.gov.ualcms.cz
LC-MS/MS: This technique allows for the separation of Kadsurin A from co-eluting compounds and provides molecular weight information, as well as fragmentation patterns that aid in structural elucidation. spectroscopyonline.comdntb.gov.ua In fractionation, LC-MS can guide the collection of fractions containing Kadsurin A, ensuring targeted isolation of the desired compound. preomics.comthermofisher.com This integration is particularly valuable for complex natural product extracts where numerous compounds may be present, some in very low abundance. preomics.com
Spectroscopic Characterization for Purity and Identity Confirmation
Once Kadsurin A is isolated, its purity and identity must be confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the compound's structure and ensure the absence of impurities. ontosight.ailehigh.eduucalgary.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR and 13C NMR, is a primary tool for elucidating the complete chemical structure of Kadsurin A. researchgate.netnih.gov It provides information on the number and type of hydrogen and carbon atoms, their connectivity, and their chemical environment, allowing for definitive structural assignment. lehigh.eduucalgary.cachemistrydocs.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often employed for complex structures to establish correlations between atoms. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight information, which is crucial for confirming the elemental composition of Kadsurin A. airitilibrary.com The fragmentation patterns observed in MS/MS experiments can further confirm the proposed structure by revealing characteristic structural subunits. lehigh.eduucalgary.ca
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in Kadsurin A by analyzing the absorption of infrared radiation. chemistrydocs.comairitilibrary.comscribd.com Characteristic absorption bands correspond to specific bond vibrations (e.g., C=O, O-H, C-H), aiding in the identification of key structural features. lehigh.eduscribd.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores (light-absorbing groups) within the molecule and can help confirm the presence of conjugated systems. chemistrydocs.comairitilibrary.comscribd.commdpi.com The absorption maxima (λmax) and molar absorptivity values are characteristic of a compound and can be used for purity assessment and quantification. scribd.com
Table 3: Spectroscopic Techniques for Kadsurin A Characterization
| Technique | Information Provided | Key Application for Kadsurin A |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation (H and C connectivity, chemical environment) | Definitive confirmation of molecular structure, stereochemistry |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Confirmation of molecular formula, structural fragments |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, carbonyl) | Identification of characteristic bond vibrations |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores, conjugated systems, purity assessment | Confirmation of electronic transitions, quantification |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic molecules, including natural products like Kadsurin A. It provides detailed insights into the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.comresearchgate.net
The principle of NMR relies on the interaction of atomic nuclei with an external magnetic field. Different nuclei (e.g., ¹H, ¹³C) absorb radiofrequency energy at specific frequencies depending on their electronic environment, providing unique spectral fingerprints.
Key NMR techniques utilized for structural elucidation include:
One-Dimensional (1D) NMR:
¹H NMR: Provides information on the number of different types of protons, their chemical shifts (indicating electronic environment), and coupling patterns (revealing neighboring protons).
¹³C NMR: Offers insights into the carbon skeleton, indicating the number of different carbon atoms and their hybridization states.
Two-Dimensional (2D) NMR: These techniques are crucial for establishing through-bond and through-space correlations, which are vital for constructing the molecular connectivity. mdpi.comresearchgate.net
Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, indicating adjacent protons within the molecule. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons directly attached to them, aiding in assigning proton and carbon signals. mdpi.com
By meticulously analyzing the chemical shifts, coupling constants, and cross-peaks from these NMR experiments, researchers can deduce the complete structure of Kadsurin A, including its complex ring systems and substituent positions.
Advanced Mass Spectrometry for Molecular Confirmation
Mass Spectrometry (MS) plays a pivotal role in the molecular confirmation and elemental composition determination of Kadsurin A. It provides precise information about the molecular weight of the compound and its fragmentation patterns, which are crucial for verifying the proposed structure derived from NMR data. americanpharmaceuticalreview.comrsc.org
The fundamental principle of MS involves ionizing the sample molecules, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them. Advanced MS techniques offer high sensitivity and selectivity, making them powerful tools for characterization. americanpharmaceuticalreview.comnih.gov
Key advanced MS techniques include:
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements. americanpharmaceuticalreview.comstrath.ac.uksintef.no This accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of Kadsurin A by comparing the experimentally determined exact mass with theoretical masses calculated for various possible elemental compositions. americanpharmaceuticalreview.comrsc.org
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used for polar and thermally labile compounds like many natural products. It produces intact molecular ions, often protonated or deprotonated species ([M+H]⁺ or [M-H]⁻), which are essential for determining the molecular weight. americanpharmaceuticalreview.comnih.govstrath.ac.uk
Tandem Mass Spectrometry (MS/MS): Also known as MS², this technique involves fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides structural information about the molecule, as specific bonds break in characteristic ways. This data can confirm substructures and linkages within Kadsurin A. nih.gov
The combination of accurate molecular weight from HRMS and characteristic fragmentation patterns from MS/MS provides robust evidence for the molecular confirmation of Kadsurin A, complementing the detailed structural information obtained from NMR spectroscopy.
Data Tables
Table 1: Key Spectroscopic Data for Kadsurin A (Illustrative Example)
| Technique | Data Type | Purpose |
| ¹H NMR | Chemical Shifts (ppm) | Proton environment and connectivity |
| Coupling Constants (Hz) | Neighboring protons, stereochemistry | |
| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton and functional groups |
| 2D NMR | COSY, HSQC, HMBC Cross-peaks | Through-bond connectivity, long-range correlations |
| HRMS (ESI) | Exact Mass (m/z) | Molecular formula determination |
| Fragmentation Pattern | Structural confirmation, substructures |
Comprehensive Pharmacological Investigations of Kadsurin a
Antioxidant Bioactivity and Cellular Protection Mechanisms
Kadsurin A is recognized for its antioxidant properties, which contribute to cellular protection. nih.govnih.gov Antioxidants play a crucial role in mitigating oxidative stress, a state resulting from an imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them. nih.govclinexprheumatol.org
Induction of Endogenous Antioxidant Enzyme Systems
While Kadsurin A is noted for its antioxidant activity, specific detailed research findings on its direct induction of endogenous antioxidant enzyme systems such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are limited for the compound itself (PubChem CID 442885). However, studies on "Kadsurin" (PubChem CID 171064), a related major constituent from Kadsura heteroclita, have indicated its capacity to induce enzymes involved in scavenging oxygen radical species in the liver. nih.gov This suggests a potential mechanism by which compounds from the Kadsura genus, including lignans (B1203133) like Kadsurin A, may contribute to antioxidant defense by enhancing the activity of these crucial enzymes. SOD, CAT, and GPx are vital components of the cellular antioxidant defense system, working in concert to detoxify reactive oxygen species.
Attenuation of Oxidative Stress Markers and Lipid Peroxidation
Kadsurin A's antioxidant effects are also implicated in the attenuation of oxidative stress markers and lipid peroxidation. Lipid peroxidation (LPO) is a process where free radicals damage lipids, leading to the formation of harmful substances like malondialdehyde (MDA). nih.gov MDA is a widely used biomarker for assessing oxidative stress and lipid peroxidation. nih.gov Although direct quantitative data specifically for Kadsurin A (CID 442885) on the reduction of MDA or other oxidative stress markers is not extensively detailed in the provided search results, its general classification as an antioxidant suggests an ability to counteract these damaging processes. For instance, "Kadsurin" (CID 171064) has been shown to significantly decrease carbon tetrachloride (CCl4)-induced lipid peroxidation products, such as thiobarbituric acid reactive substances (TBA-RS), conjugated dienes, and fluorescent products in the liver of mice. nih.gov This indicates a broader capacity of lignans from Kadsura to protect against oxidative damage by reducing the accumulation of these detrimental markers.
Anti-inflammatory Pharmacodynamics and Immunomodulation
Kadsurin A exhibits potent anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response involving immune cells and mediators, and its dysregulation is associated with numerous diseases.
Modulation of Pro-inflammatory Cytokine Release
A key aspect of Kadsurin A's anti-inflammatory action is its ability to inhibit the release of pro-inflammatory cytokines from macrophages. nih.gov Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are crucial mediators of the inflammatory response. Elevated levels of these cytokines are associated with various inflammatory conditions. While Kadsurin A is reported to inhibit their release, specific quantitative data, such as IC50 values for the inhibition of IL-1β, IL-6, or TNF-α by Kadsurin A (CID 442885) itself, are not provided in the search results. However, studies on other triterpenoids isolated from Kadsura coccinea have demonstrated significant inhibition of IL-6 and TNF-α levels in LPS-induced RAW 264.7 macrophages, with IC50 values in the micromolar range (e.g., compound 4 inhibited IL-6 with an IC50 of 8.15 μM, and compound 31 inhibited IL-6 with an IC50 of 9.86 μM). This suggests that compounds within the Kadsura genus possess mechanisms to modulate cytokine production.
Impact on Macrophage Activation Pathways
Macrophages are versatile immune cells that can adopt different activation states, broadly classified as M1 (classically activated, pro-inflammatory) and M2 (alternatively activated, anti-inflammatory/tissue repair). M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines and reactive oxygen species, contributing to host defense but also potentially causing tissue damage if uncontrolled. Kadsurin A's reported ability to inhibit pro-inflammatory cytokine release from macrophages nih.gov indicates its potential to influence macrophage activation pathways. This suggests that Kadsurin A may modulate the balance between M1 and M2 macrophage phenotypes, potentially shifting them towards an anti-inflammatory or regulatory state, which is crucial for resolving inflammation and promoting tissue homeostasis. However, specific experimental data detailing Kadsurin A's direct impact on M1/M2 macrophage polarization or its modulation of specific signaling pathways within macrophages (e.g., NF-κB, STAT pathways) are not available in the provided information.
Immunomodulatory Effects in Organ Transplantation Models
The field of organ transplantation faces the challenge of balancing immunosuppression to prevent rejection with minimizing adverse effects. Immunomodulatory agents are sought to promote immune tolerance and improve graft survival. While Kadsurin A possesses anti-inflammatory and immunomodulatory properties in general, there is no specific research found in the provided search results that investigates the direct immunomodulatory effects of Kadsurin A (CID 442885) in organ transplantation models. Research in this area typically explores cellular therapies, such as regulatory T cells (Tregs) and mesenchymal stromal cells (MSCs), and their capacity for immune regulation to achieve improved outcomes in transplant patients. Further investigation would be required to determine if Kadsurin A could play a role in this complex therapeutic area.
Anticancer Efficacy and Molecular Targeting in Neoplasia
Kadsurin A has been investigated for its potential anticancer properties. ontosight.aibiosynth.com However, detailed and specific quantitative data, such as IC50 values for its cytotoxic and antiproliferative effects on a broad range of specific cancer cell lines, are not extensively reported in the currently available search results for Kadsurin A (PubChem CID 442885). While lignans from the Kadsura genus generally exhibit antitumor activity researchgate.net, and derivatives of "kadsurin" (a related compound with a different PubChem CID 171064) have shown cytotoxic effects against human tumor cell lines like HepG-2, HCT-116, and MCF-7 ontosight.ai, specific data directly attributable to Kadsurin A (CID 442885) in this context are limited.
Cytotoxic and Antiproliferative Effects on Specific Cancer Cell Lines
While the broader class of lignans, including those from the Kadsura genus, is recognized for exhibiting cytotoxic effects against certain cancer cell lines researchgate.net, specific research detailing the cytotoxic and antiproliferative effects of Kadsurin A (PubChem CID 442885) on individual cancer cell lines with corresponding IC50 values is not comprehensively available in the provided search results. General statements indicate its potential in cancer treatment, but precise experimental data for this specific compound are not detailed. ontosight.aibiosynth.com
Elucidation of Apoptotic and Cell Cycle Arrest Mechanisms
The precise mechanisms by which Kadsurin A (PubChem CID 442885) induces apoptosis or cell cycle arrest in cancer cells are not explicitly detailed in the provided search results. While apoptosis and cell cycle arrest are well-established mechanisms by which many anticancer agents exert their effects nih.govphytopharmajournal.comnih.govaginganddisease.orgnih.gov, and general discussions on these pathways exist phytopharmajournal.comfrontiersin.orgmdpi.comresearchgate.net, direct evidence linking Kadsurin A to specific apoptotic pathways (e.g., caspase activation, PARP cleavage) or phases of cell cycle arrest (e.g., G0/G1, G2/M) is not available.
Potential as Chemopreventive and Antitumor Promoting Agent
Specific research detailing the potential of Kadsurin A (PubChem CID 442885) as a chemopreventive or antitumor promoting agent is not explicitly provided in the search results. While "Kadsurin" (PubChem CID 171064), a related compound, has been suggested to possess antitumor promoter or chemopreventive properties, direct and detailed evidence for Kadsurin A (PubChem CID 442885) in this specific role is not extensively reported.
Neuroprotective Research and Neurological Pathway Interactions
Kadsurin A has been identified as a compound with potential neuroprotective effects. ontosight.aibiosynth.com
Mitigation of Neurodegeneration in Cellular Models
Kadsurin A has demonstrated neuroprotective effects in cellular models of neurodegeneration. In a study investigating compounds isolated from Piper kadsura, Kadsurin A was identified as one of eight neolignans and amide alkaloids that exhibited significant neuroprotective effects against Aβ25-35-induced cell damage in PC12 cells. The effective concentrations (EC50 values) for these eight compounds ranged from 3.06 to 29.3 μM.
Neuroprotective Effects of Kadsurin A in Cellular Models
| Compound | Cellular Model | Induced Damage | Effect | EC50 Range (µM) |
| Kadsurin A (one of 8 compounds) | PC12 cells | Aβ25-35-induced cell damage | Neuroprotective | 3.06–29.3 |
Exploration of Effects on Neurotransmitter Systems
Information regarding the direct and detailed interactions of Kadsurin A (PubChem CID 442885) with specific neurotransmitter systems, such as acetylcholine, dopamine, GABA, or glutamate, is not extensively provided in the current search results. One source briefly mentions Kadsurin A as an "antagonist", but it does not specify the target of this antagonism within neurotransmitter systems. While other compounds like Ginkgolide B are known to antagonize platelet-activating factor (PAF) and interact with neurotransmitter receptors, a direct and detailed link for Kadsurin A to these specific systems is not established in the provided information.
Antiviral Activity Assessments
Kadsurin A, as a lignan (B3055560), has been reported to possess antiviral properties fondoscience.comntu.edu.tw. Research indicates that Kadsurin A exhibits antiviral effects, specifically against the hepatitis B virus (HBV) aopwiki.org. Other lignans from the Kadsura genus have also demonstrated antihepatitis activity, targeting antigens such as HBsAg and HBeAg thieme-connect.com.
Current Research Limitations and Data Gaps
Despite the documented antiviral potential of Kadsurin A and related lignans, specific detailed data concerning Kadsurin A's antiviral efficacy remain limited ntu.edu.tw. A significant data gap exists in fully elucidating the precise mechanisms of action and the specific viral targets through which Kadsurin A exerts its antiviral effects aopwiki.org. The broader field of antiviral research also faces challenges such as the emergence of drug resistance, the rapid mutation rates of certain viruses, and the ongoing need for accessible and effective therapeutic interventions mdpi.com. For instance, in the context of dengue virus antiviral development, there is a recognized need for increased structural insights into viral proteins to accelerate drug discovery efforts nih.gov. These general limitations underscore the necessity for more focused and in-depth investigations into Kadsurin A's antiviral profile.
Investigational Strategies for Elucidating Antiviral Mechanisms
To bridge the existing data gaps and fully understand Kadsurin A's antiviral mechanisms, several investigational strategies can be employed. Molecular modeling and advanced biotechnological tools are crucial for optimizing the affinity and selectivity of potential antiviral compounds mdpi.com. Research could focus on identifying whether Kadsurin A interferes with critical stages of the viral replication cycle, such as viral entry, replication, or assembly mdpi.com. Furthermore, exploring its potential to inhibit host cellular proteins that are essential for viral propagation, or its capacity for drug repurposing, could yield valuable insights mdpi.com. Studies on other antiviral agents have revealed mechanisms involving the recruitment of effector proteins or cells, or direct intracellular action, such as the recruitment of the intracellular Fc receptor TRIM21 by non-neutralizing antibodies plos.org. Applying similar systematic approaches, including detailed in vitro and in vivo studies, would be instrumental in pinpointing the exact molecular targets and pathways modulated by Kadsurin A in its antiviral capacity.
Hepatoprotective Studies
Kadsurin has demonstrated significant hepatoprotective effects, primarily attributed to its antioxidant activity and its ability to induce enzymes that scavenge oxygen radical species within the liver wjgnet.com. A network pharmacology study highlighted that Kadsurin, among other compounds found in Wuweizi, may interact with 21 intracellular proteins implicated in liver diseases, particularly fatty liver disease mdpi.com.
Mechanisms of Liver Lipid Peroxidation Suppression
A key mechanism underlying Kadsurin's hepatoprotective action involves the suppression of liver lipid peroxidation. Kadsurin's antioxidant properties enable it to mitigate oxidative stress, a major contributor to liver damage wjgnet.com. Notably, Kadsurin has been shown to inhibit cytochrome P450 2E1 (CYP2E1) in rat primary hepatocytes mdpi.com. CYP2E1 is a crucial enzyme involved in the metabolism of various compounds and is known to generate reactive oxygen species (ROS), thereby initiating NADPH-dependent lipid peroxidation in microsomal membranes aopwiki.orgnih.gov. By inhibiting CYP2E1, Kadsurin A effectively reduces the formation of ROS and consequently attenuates lipid peroxidation in the liver aopwiki.orgnih.gov. This inhibitory effect on CYP2E1 contributes significantly to protecting hepatic cells from oxidative damage.
Musculoskeletal Protective Effects
Kadsurin A has been reported to exert protective effects against muscle injury, both in vivo and in vitro researchgate.net. This protective action is primarily achieved through its effective suppression of protease and cathepsin activity, which are enzymes responsible for the degradation of muscle tissue researchgate.net. Cathepsins are a family of lysosomal proteases that play a role in intracellular protein turnover and, when dysregulated, can contribute to muscle softening and degradation bibliotekanauki.plmdpi.comifremer.fr. For instance, cathepsin K, a cysteine protease, has been identified as a significant contributor to skeletal muscle loss and fibrosis following injury, and its inhibition has shown beneficial outcomes, including improved muscle fiber size and reduced interstitial fibrosis nih.govmdpi.com. While specific details regarding which particular proteases or cathepsins are targeted by Kadsurin A are not extensively detailed in current literature, the general inhibitory effect on these enzymes highlights a promising mechanism for its musculoskeletal protective properties.
Structure Activity Relationship Sar and Mechanistic Elucidation of Kadsurin a
Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in predicting the biological activities of chemical compounds based on their molecular structures. chem960.comctdbase.org QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity, enabling the prediction of novel molecules' activities prior to their synthesis. ctdbase.org
Predictive algorithms in QSAR modeling utilize mathematical frameworks to forecast the biological potency of compounds. ctdbase.org Molecular docking simulations are a key computational tool employed to predict and optimize the binding of small molecules, such as Kadsurin A, to target proteins. thegoodscentscompany.com These simulations often involve subdividing the binding site of a target molecule into a grid to calculate binding energy at each point, thereby identifying potential binding poses and affinities. thegoodscentscompany.com For instance, Kadsurin A has been subjected to molecular docking simulations against five protein targets associated with endometriosis, demonstrating favorable MolDock and Rerank scores. thegoodscentscompany.com
Molecular descriptors are numerical values that characterize various aspects of a compound's chemical structure and physicochemical properties, which are then used in QSAR models to correlate with biological activity. ctdbase.orgcdutcm.edu.cn These descriptors can be conformation-independent and capture features like the presence of specific functional groups (e.g., methoxy (B1213986) groups, benzodioxol ring system in Kadsurin A) that are hypothesized to influence interactions with biological targets. nih.govcdutcm.edu.cn While the specific molecular descriptors quantitatively linked to Kadsurin A's pharmacological effects are not extensively detailed, the general principles of QSAR suggest that properties such as lipophilicity, electronic distribution, and steric hindrance, derived from its unique lignan (B3055560) structure, would contribute to its observed activities.
Elucidation of Specific Molecular Targets and Binding Interactions
Research has begun to elucidate the specific molecular targets and binding interactions of Kadsurin A, providing insights into its mechanisms of action.
Kadsurin A has been identified as a platelet-activating factor receptor (PAFR) antagonist. wikipedia.orgnih.govnih.govwikidata.org Receptor binding studies confirm that Kadsurin A weakly inhibits the binding of Platelet-Activating Factor (PAF) to its receptor. nih.gov Such studies typically involve radioligand assays to quantify binding parameters like the dissociation constant (KD) and maximum binding capacity (Bmax), which provide insights into the affinity and number of binding sites. wikipedia.orgctdbase.org
Kadsurin has demonstrated a dose-dependent inhibitory effect on the enzyme activity of hepatic cytochrome P450 3A (CYP3A) in vitro. wikipedia.org The half-maximal inhibitory concentration (IC50) for Kadsurin's inhibition of CYP3A was determined to be 6.2 µmol L⁻¹. wikipedia.org Enzyme inhibition kinetics characterize how an inhibitor interacts with an enzyme, often determining parameters like IC50 and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme. guidetopharmacology.org Additionally, Kadsurin has been reported to inhibit the drug transporter P-glycoprotein on the cell membrane surface, suggesting a potential role in modulating drug efflux. uni.lu
Table 1: Key Enzyme Inhibition Data for Kadsurin
| Enzyme Target | Activity | IC50 (µmol L⁻¹) | Reference |
| Hepatic CYP3A | Inhibition | 6.2 | wikipedia.org |
Table 2: Molecular Docking Scores for Kadsurin A against Endometriosis-Associated Protein Targets
| Compound | MolDock Score | Rerank Score | Reference |
| Kadsurin A | -100.92 | -86.59 | thegoodscentscompany.com |
Protein-Ligand Interaction Dynamics
Understanding the intricate dynamics of protein-ligand interactions is fundamental to elucidating the precise mechanism of action of bioactive compounds like Kadsurin A. These dynamics encompass not only the static binding pose but also the conformational changes of both the ligand and the target protein, the transient interactions, and the energetic landscape governing their association and dissociation mdpi.comeuropa.euleeds.ac.uk. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a crucial role in providing atomic-level insights into these complex processes mdpi.comnih.govmdpi.com.
Kadsurin A has been identified for its anti-platelet activating factor (PAFR) activities targetmol.com. The platelet-activating factor receptor (PAFR) is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and thrombosis. The ability of Kadsurin A to exert anti-PAFR activities suggests a direct or indirect interaction with this receptor, or downstream signaling pathways.
Molecular docking studies are commonly employed to predict the preferred binding orientation of a ligand within the active site of a target protein, estimating the binding affinity based on scoring functions nih.govmdpi.com. These studies can identify key amino acid residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are critical for stabilizing the protein-ligand complex mdpi.com. For instance, molecular docking studies on other compounds have revealed specific interactions with target proteins, highlighting the importance of certain functional groups or structural motifs for potent binding nih.govresearchgate.net.
Beyond static docking, molecular dynamics simulations provide a time-dependent view of the protein-ligand complex, capturing the flexibility and conformational changes of both entities mdpi.comeuropa.euarxiv.org. MD simulations can reveal dynamic hotspots in protein-ligand binding, quantify hydrogen bond occupancy, and offer insights into the stability of the complex over time mdpi.com. This dynamic perspective is crucial because proteins are not rigid structures but undergo spontaneous transitions between alternative structural states, some of which are transient and critical for function europa.euleeds.ac.uk. Analyzing parameters like Root Mean Square Deviation (RMSD) and Principal Component Analysis (PCA) from MD simulations can illustrate the flexibility of the protein and the stability of the ligand within the binding pocket leeds.ac.uk.
While Kadsurin A's anti-PAFR activity is reported targetmol.com, detailed published research specifically focusing on the in-depth protein-ligand interaction dynamics of Kadsurin A with PAFR, including specific binding residues, binding free energies derived from extensive MD simulations, or detailed conformational changes upon binding, is not extensively available in the current literature search. Such studies would typically involve:
Identification of Binding Site: Pinpointing the exact region on the PAFR where Kadsurin A binds.
Key Residue Interactions: Delineating the specific amino acids of PAFR that form hydrogen bonds, salt bridges, or hydrophobic interactions with Kadsurin A.
Binding Affinity (Kd/Ki): Quantitative measures of the strength of the interaction, often determined experimentally (e.g., via ITC, SPR) or computationally (e.g., MM/GBSA from MD simulations) nih.govarxiv.org.
Conformational Changes: Observing how both Kadsurin A and PAFR change their shapes upon binding, which can be critical for receptor activation or inhibition.
Further research utilizing advanced computational and experimental techniques would be necessary to fully elucidate the dynamic molecular interactions that underpin Kadsurin A's anti-PAFR activities.
Table 1: Known Biological Activity of Kadsurin A
| Compound | Biological Activity | Target (if specified) | Reference |
| Kadsurin A | Anti-platelet activating factor activities | Platelet Activating Factor Receptor (PAFR) | targetmol.com |
Note: The table above presents data extracted from the text. In an interactive format, users might be able to click on the activity or target to view more details or related studies.
Chemical Synthesis and Derivatization Strategies for Kadsurin a
Total Synthesis Approaches to Kadsurin A
The total synthesis of Kadsurin A, a dibenzocyclooctadiene lignan (B3055560), has been a subject of interest due to its unique structure and potential therapeutic properties. The synthesis of racemic Kadsurin A was first reported by Mervic and Ghera, providing a foundational route to this complex molecule. acs.org
Retrosynthetic Analysis and Key Intermediate Synthesis
A retrosynthetic analysis of Kadsurin A reveals several key bond disconnections that simplify the target molecule into more readily available starting materials. The central eight-membered ring and the stereogenic centers represent the main synthetic hurdles.
The strategy developed by Mervic and Ghera commenced with the synthesis of the key biphenyl (B1667301) intermediate. This was achieved through an Ullmann-type coupling of appropriately substituted aromatic precursors. The subsequent steps focused on the construction of the eight-membered ring, a critical and often challenging transformation in the synthesis of dibenzocyclooctadiene lignans (B1203133).
A pivotal step in their approach involved an intramolecular oxidative coupling to form the biaryl bond, followed by the elaboration of the cyclooctadiene ring. The synthesis of key intermediates often involves multiple steps, including protection and deprotection of functional groups, to ensure the desired regioselectivity and chemoselectivity.
Key Intermediates in the Synthesis of Kadsurin A
| Intermediate | Structure | Role in Synthesis |
| Substituted Biphenyl | Aromatic core of the molecule | Precursor for the eight-membered ring formation |
| Dibenzocyclooctadiene | Core scaffold of Kadsurin A | Undergoes further functionalization to yield the final product |
Stereoselective Synthesis for Enantiomeric Purity
The initial total synthesis of Kadsurin A yielded a racemic mixture, denoted as (.+-.)-Kadsurin A. acs.org Achieving enantiomeric purity is a crucial aspect of modern synthetic chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities.
While the seminal work by Mervic and Ghera did not focus on an asymmetric approach, subsequent efforts in the field of lignan synthesis have emphasized the development of stereoselective methods. Strategies to achieve enantiomeric purity in the synthesis of related dibenzocyclooctadiene lignans often involve:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This can include asymmetric hydrogenations, oxidations, or carbon-carbon bond formations.
Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction, which is later removed.
For Kadsurin A, a hypothetical stereoselective synthesis would necessitate the enantioselective construction of the stereogenic centers within the cyclooctadiene ring. This could potentially be achieved through a diastereoselective cyclization of a chiral precursor or an enantioselective functionalization of a prochiral intermediate.
Design and Synthesis of Kadsurin A Analogues
The development of synthetic analogues of Kadsurin A is a promising avenue for exploring structure-activity relationships (SAR) and identifying new compounds with improved therapeutic profiles.
Structural Modifications for Enhanced Potency and Selectivity
The modification of the Kadsurin A scaffold can be systematically undertaken to probe the influence of different structural features on its biological activity. Key areas for modification include:
Aromatic Ring Substituents: Altering the nature and position of substituents on the two aromatic rings can impact electronic properties, lipophilicity, and interactions with biological targets.
Functional Groups: The existing functional groups on Kadsurin A, such as methoxy (B1213986) and methylenedioxy groups, can be replaced with other functionalities to explore their role in biological activity.
The synthesis of these analogues would typically follow a divergent approach, starting from a common intermediate and introducing the desired structural diversity in the later stages of the synthetic sequence. For instance, different aromatic precursors could be utilized in the initial coupling reactions to generate a library of biphenyl intermediates, which could then be elaborated into a range of Kadsurin A analogues.
Hypothetical Structural Modifications of Kadsurin A for SAR Studies
| Modification Site | Proposed Change | Rationale |
| Aromatic Rings | Introduction of electron-withdrawing or electron-donating groups | Modulate electronic properties and potential for hydrogen bonding |
| Methoxy Groups | Replacement with other alkoxy groups or halogens | Investigate steric and electronic effects on activity |
| Methylenedioxy Bridge | Opening to form two hydroxyl groups or replacement with other cyclic ethers | Probe the importance of this structural motif for binding |
Development of Prodrugs and Conjugates
The development of prodrugs and conjugates of Kadsurin A represents a strategy to improve its pharmacokinetic properties, such as solubility, stability, and targeted delivery.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For Kadsurin A, prodrug strategies could involve masking key functional groups with moieties that are cleaved enzymatically or chemically under physiological conditions. For example, hydroxyl groups, if present in an analogue, could be esterified to enhance lipophilicity and improve membrane permeability.
Conjugation involves linking Kadsurin A or its analogues to other bioactive molecules, polymers, or targeting ligands. This approach can be used to:
Enhance Water Solubility: Conjugation to hydrophilic polymers like polyethylene (B3416737) glycol (PEG).
Target Specific Tissues or Cells: Attachment to ligands that bind to receptors overexpressed on target cells, such as cancer cells.
Combine Therapeutic Effects: Linking to another drug to create a dual-action therapeutic agent.
The synthesis of these prodrugs and conjugates requires the presence of suitable functional groups on the Kadsurin A scaffold that can be used for chemical ligation. This might necessitate the synthesis of analogues that incorporate handles for conjugation, such as primary amines, carboxylic acids, or alkynes for click chemistry.
Preclinical Research and Translational Development of Kadsurin a
Addressing Challenges in Preclinical Research Reproducibility
Reproducibility in preclinical research refers to the ability of independent researchers to obtain consistent results when following the same methodology under identical conditions numberanalytics.com. The lack of reproducibility in biomedical research is a recognized concern, with estimates suggesting substantial annual costs associated with irreproducible preclinical research pharmabiz.comnc3rs.org.uk. This issue can undermine cumulative knowledge production and delay the development of new therapies nc3rs.org.uk. Ensuring reproducibility necessitates a systematic approach that encompasses meticulous experimental design and appropriate statistical analysis nih.gov.
Methodological Rigor in Experimental Design
Methodological rigor in preclinical research is paramount to achieving reproducible results. Key elements of a robust experimental design aim to minimize bias and variability, thereby increasing the reliability of findings. While specific detailed research findings on the methodological rigor of Kadsurin A preclinical studies were not extensively available in the search results, general principles apply to the investigation of any compound like Kadsurin A.
Crucial aspects of methodological rigor include:
Blinding and Randomization: Lack of blinding of investigators and failure to randomize subjects are common pitfalls that can introduce bias researchgate.net. Proper randomization in the allocation of animals to treatment groups helps ensure that groups are comparable at baseline, while blinding of outcome assessment prevents observer bias nih.govnih.gov.
Controls: The inclusion of appropriate positive and negative controls is essential for validating experimental outcomes and ensuring that observed effects are indeed due to the intervention being studied researchgate.netnih.gov.
Sample Size Determination: Studies must be adequately powered to detect true effects. In preclinical studies, the required sample size significantly impacts costs and effort, making its optimization crucial. Sample size calculations should be based on expected effect size, outcome variability, and the nature of the outcome (continuous or categorical) nih.govnc3rs.org.uknih.govnih.gov. Rules of thumb for sample sizes should be avoided nih.gov.
Detailed Experimental Protocols: Comprehensive and explicit experimental protocols are vital to allow other researchers to repeat experiments as exactly as possible the-turing-way.org. This includes precise details on reagents, animal models (including rationale for selection, inclusion/exclusion criteria), routes of administration, treatment frequency, and duration nih.govnih.goviaea.org.
Reagent Validation: The use of non-validated reagents can contribute to irreproducibility researchgate.net. Ensuring the quality and consistency of all materials used is a fundamental step.
Pilot Studies: Conducting preliminary pilot studies can help inform the design of larger experiments, particularly in determining variability and refining experimental conditions iaea.orgnorecopa.no.
Statistical Analysis and Data Interpretation Paradigms
The appropriate application of statistical analysis and sound data interpretation are integral to the reproducibility of preclinical research findings. Just as with experimental design, general statistical principles are critical for the robust evaluation of compounds like Kadsurin A, even if specific detailed examples for Kadsurin A were not found in the provided search results.
Key considerations in statistical analysis and data interpretation include:
Pre-specification of Analysis Plans: Specifying data analysis plans ahead of time helps to reduce selective reporting and ensures transparency pharmabiz.comthe-turing-way.org. This includes defining primary and secondary endpoints and the statistical methods to be used nih.gov.
Appropriate Statistical Tests: The choice of statistical test must align with the nature of the data and the experimental design researchgate.netnih.govbioline.org.br. For instance, for repeated measurements in preclinical animal experiments, assumptions about variation in the outcome over time (homogeneous vs. heterogeneous variance) can impact Type I and Type II error rates and the precision of estimates ontosight.ai.
Data Distribution: Understanding the underlying distribution of data is critical for selecting appropriate statistical tests. For example, if data are not normally distributed, parametric tests may be inappropriate, and transformations (e.g., log transformation for log-normal distributions) might be necessary to allow for parametric analysis bioline.org.br.
Data Management and Reporting: Explicit data management and analysis protocols are necessary for reproducibility. This includes maintaining an auditable record of original raw data, rationale for any data cleaning, and retaining analysis programs the-turing-way.org. The reporting of statistical methods should be detailed and transparent, moving beyond vague statements to ensure clarity and avoid bias in tool selection pharmabiz.com.
Consideration of Bias and Error Rates: Researchers must be aware of how assumptions and methods impact precision, Type I (false positive) and Type II (false negative) error rates ontosight.ainih.gov. For instance, a significant number of published animal studies have been found to lack considerations of the necessary sample size for detecting true effects, leading to underpowered experiments iaea.org.
By adhering to these rigorous methodological and statistical practices, the preclinical research on compounds such as Kadsurin A can generate more reliable and reproducible data, thereby strengthening the foundation for translational development and increasing the likelihood of successful clinical progression.
Compound Information
Future Research Trajectories and Clinical Translation Potential
Unraveling Underexplored Molecular Mechanisms of Action
While Kadsurin A is known to modulate antioxidant and anti-inflammatory pathways, and has shown binding affinity to the Platelet-Activating Factor Receptor (PAFR), the comprehensive molecular mechanisms underpinning its diverse biological activities remain largely underexplored. biosynth.comchemfaces.com Future research should aim to precisely map the signaling cascades and protein-protein interactions influenced by Kadsurin A. This includes investigating its effects on specific enzyme activities, receptor binding kinetics, and downstream gene expression profiles in various cellular contexts. For instance, detailed studies are needed to understand how Kadsurin A exerts its cytotoxic effects against cancer cell lines and its neuroprotective benefits, moving beyond general pathway modulation to identify specific points of intervention. biosynth.comontosight.ai Advanced molecular biology techniques, such as CRISPR-Cas9 gene editing for target validation and quantitative proteomics, could provide deeper insights into its direct and indirect molecular interactions.
Identification of Novel Biological Targets for Therapeutic Intervention
The identification of novel and specific biological targets is crucial for developing Kadsurin A into a targeted therapeutic. Current knowledge points to PAFR as a potential target, and molecular docking simulations have explored its interactions with proteins associated with conditions like endometriosis. chemfaces.comnih.gov However, a systematic approach is required to identify all relevant targets responsible for its broad-spectrum activities. Future studies could employ high-throughput screening methods, affinity chromatography coupled with mass spectrometry, and advanced computational biology tools like network pharmacology to predict and validate novel protein, lipid, and nucleic acid targets. researchgate.net This comprehensive target identification will not only clarify its mechanisms but also enable the rational design of Kadsurin A derivatives with enhanced specificity and potency for particular diseases, such as specific cancers or neurodegenerative disorders.
Development of Advanced Drug Delivery Systems for Kadsurin A
Natural compounds often face challenges related to bioavailability, solubility, and stability, which can limit their therapeutic efficacy and clinical translation. researchgate.net The development of advanced drug delivery systems for Kadsurin A is a critical area for future research. Strategies such as encapsulation in nanoparticles (e.g., chitosan-based nanoparticles), liposomes, or complexation with cyclodextrins could significantly improve its pharmacokinetic profile, enhance solubility, and enable targeted delivery to specific tissues or cells. medchemexpress.commdpi.commdpi.com Research into stimuli-responsive drug delivery systems, which release the compound in response to specific physiological cues (e.g., pH changes in tumor microenvironments or redox gradients), could further improve its therapeutic index and reduce off-target effects. wikipedia.org This area of research aims to overcome formulation challenges and maximize the therapeutic potential of Kadsurin A.
Integration of Omics Technologies for Systems-Level Understanding
Integrating "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a systems-level understanding of Kadsurin A's effects. researchgate.net Future research should leverage multi-omics platforms to comprehensively characterize the cellular and physiological responses to Kadsurin A.
Transcriptomics: Analyzing global gene expression changes can reveal the regulatory networks and pathways activated or suppressed by Kadsurin A.
Proteomics: Identifying changes in protein expression and post-translational modifications can pinpoint the direct protein targets and downstream effectors.
Metabolomics: Profiling metabolic alterations can provide insights into how Kadsurin A influences cellular metabolism and energy pathways. By integrating these datasets, researchers can construct comprehensive biological networks, identify novel biomarkers of response or resistance, and uncover complex, synergistic mechanisms that are not apparent from single-omics studies. mdpi.com This holistic view is essential for predicting efficacy, understanding potential side effects, and guiding personalized therapeutic strategies.
Bridging Traditional Medicinal Knowledge with Modern Pharmacological Science
Kadsurin A's origin in traditional medicinal plants, particularly from the Kadsura genus and Piperaceae family, underscores the importance of bridging traditional medicinal knowledge with modern pharmacological science. biosynth.comnih.gov Future research should prioritize ethnopharmacological studies to systematically validate the traditional uses of Kadsurin A-containing plants. This involves rigorous scientific investigation of traditional preparations, dosage forms (though specific dosage information is excluded from this article), and therapeutic applications. By applying modern analytical techniques and in vitro and in vivo pharmacological models, researchers can scientifically confirm the efficacy and safety of traditional remedies, potentially uncovering new applications for Kadsurin A. jbclinpharm.orglongdom.orgmdpi.com This integration can accelerate drug discovery by providing a rich source of empirically tested compounds and traditional knowledge that guides modern scientific inquiry.
Strategies for Overcoming Research Limitations and Accelerating Development
Several limitations commonly impede the research and development of natural compounds, including challenges in funding, time-consuming processes, data quality, and ethical considerations. researchgate.netresearcher.lifefourwaves.com To accelerate the development of Kadsurin A, future strategies must address these hurdles:
Enhanced Funding and Collaborative Networks: Securing adequate and sustained funding is crucial. Fostering interdisciplinary and international collaborations can pool resources, expertise, and accelerate research timelines.
Standardized Preclinical Models: Developing and utilizing standardized, predictive in vitro and in vivo models will ensure consistency and comparability of research findings, facilitating preclinical to clinical translation.
Advanced Computational Modeling: Employing sophisticated computational tools, including artificial intelligence and machine learning, for drug discovery, target prediction, and pharmacokinetic/pharmacodynamic modeling can significantly streamline the development process.
Data Sharing and Open Science: Promoting open access to research data and methodologies can enhance transparency, reproducibility, and accelerate scientific progress by allowing broader analysis and validation of findings.
Scalable and Sustainable Sourcing: Addressing the challenge of obtaining sufficient quantities of Kadsurin A through sustainable cultivation, improved extraction methods, or synthetic approaches will be vital for large-scale research and potential clinical production.
These strategic approaches are essential to navigate the complexities of drug development and bring the therapeutic potential of Kadsurin A closer to clinical reality.
Q & A
Q. What are the primary biological activities of Kadsurin A, and how are they validated experimentally?
Kadsurin A exhibits antioxidant activity by reducing CCl₄-induced lipid peroxidation in murine models, measured via biomarkers like TBA-RS, conjugated dienes, and fluorescent products . It also acts as a platelet-activating factor (PAF) receptor antagonist, inhibiting PAF-induced platelet aggregation. These activities are validated using in vivo oxidative stress models (e.g., CCl₄-treated mice) and in vitro PAF receptor binding assays, with comparisons to established antagonists like Israpafant (IC₅₀ = 0.84 nM for human platelets) .
Q. What methodologies are recommended for extracting and identifying Kadsurin A from plant sources?
Kadsurin A is typically isolated from Piper futokadsura or Kadsura heteroclita stems using chromatographic techniques (e.g., column chromatography). Identification employs HPLC-DAD-ESI-MS/MS for molecular weight and fragmentation patterns, supplemented by molecular networking to compare spectral data with databases like MzCloud and PubChem . Nuclear Magnetic Resonance (NMR) and X-ray crystallography further confirm structural details .
Advanced Research Questions
Q. How does Kadsurin A’s PAF antagonism compare to synthetic antagonists like Israpafant in experimental models?
Kadsurin A’s PAF inhibitory efficacy is context-dependent. While Israpafant shows potent IC₅₀ values (0.84 nM for human platelets), Kadsurin A’s activity may vary due to structural differences or assay conditions. Researchers should conduct parallel in vitro assays (e.g., platelet aggregation tests) under standardized conditions, using Israpafant as a positive control. Dose-response curves and receptor binding kinetics (e.g., Kd measurements) can clarify mechanistic distinctions .
Q. What structural features of Kadsurin A contribute to its antioxidant activity, and how can analogues enhance efficacy?
The lignan backbone and substituents (e.g., methoxy groups) are critical for radical scavenging. Modifications to the dibenzocyclooctadiene skeleton, such as introducing hydroxyl groups or altering side chains, have been explored in analogues like Kadsurin A analogue-1 (from Piper argyrophylum). Structure-activity relationship (SAR) studies using hydrogen peroxide scavenging assays or FRAP tests can identify optimized derivatives .
Q. How can researchers reconcile discrepancies in reported taxonomic sources of Kadsurin A (e.g., Piper vs. Kadsura species)?
Discrepancies may arise from misidentification or shared biosynthetic pathways across genera. Researchers should cross-validate plant material using DNA barcoding (e.g., ITS or rbcL sequencing) and compare phytochemical profiles via LC-MS. Referencing herbarium vouchers and taxonomic databases (e.g., Kew Plant List) ensures accuracy .
Q. What experimental strategies address contradictions between in vitro and in vivo antioxidant data for Kadsurin A?
In vitro assays (e.g., DPPH radical scavenging) may not account for bioavailability or metabolism. To resolve contradictions, use in vivo models with pharmacokinetic profiling (e.g., plasma concentration monitoring) and tissue-specific oxidative stress markers. Pairing these with ex vivo assays (e.g., liver homogenate lipid peroxidation) strengthens mechanistic insights .
Methodological Guidance
Q. How should researchers design a study to evaluate Kadsurin A’s hepatoprotective effects against CCl₄-induced damage?
- Model : Use CCl₄-injected mice (e.g., 1 mL/kg, intraperitoneal) with pre-treatment of Kadsurin A.
- Endpoints : Measure serum ALT/AST levels, hepatic MDA (TBA-RS), and antioxidant enzymes (SOD, CAT).
- Controls : Include a positive control (e.g., silymarin) and vehicle group.
- Validation : Histopathological analysis (H&E staining) and correlation with biochemical data .
Q. What analytical techniques ensure the purity and identity of Kadsurin A in experimental samples?
Q. How can researchers investigate synergistic effects of Kadsurin A in traditional Chinese medicine (TCM) formulations?
Use combinatorial in vitro screens (e.g., Raji cell EBV-EA activation assay) with Kadsurin A and co-compounds (e.g., schisandrin C). Isobolographic analysis or Chou-Talalay synergy indices quantify interactions. In vivo studies can test formulation efficacy vs. monotherapy in disease models .
Q. What statistical approaches validate reproducibility in Kadsurin A studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
